molecular formula C10H6ClF3O3 B13616157 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13616157
M. Wt: 266.60 g/mol
InChI Key: JEHQAWGSABOULR-UHFFFAOYSA-N
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Description

3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group

Properties

Molecular Formula

C10H6ClF3O3

Molecular Weight

266.60 g/mol

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6ClF3O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17)

InChI Key

JEHQAWGSABOULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.

    Friedel-Crafts Acylation: This benzene derivative undergoes Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to introduce the acetyl group, forming 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propanone.

    Oxidation: The resulting ketone is then oxidized to form the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted derivatives such as amides or thioethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of acid chlorides or other oxidized derivatives.

Scientific Research Applications

3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid (CAS Number: 2228436-17-5) is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF3O3C_{10}H_{6}ClF_{3}O_{3}, with a molecular weight of 266.60 g/mol. The compound features a chloro group and a trifluoromethyl group, both of which significantly influence its biological activity through electronic effects that enhance interaction with biological targets.

Mechanisms of Biological Activity

The presence of the trifluoromethyl group is known to increase the metabolic stability and lipid solubility of compounds, enhancing their membrane permeability. This property is crucial for the compound's interaction with various enzyme targets, as it facilitates better binding due to increased hydrophobic interactions and potential hydrogen bonding .

Key Biological Activities

  • Inhibition of Enzymes :
    • Studies indicate that compounds with similar structures exhibit inhibitory effects against cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). For instance, related compounds showed moderate inhibitory activities with IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
  • Antioxidant Properties :
    • The antioxidant activity of the compound may also be significant, as similar structures have demonstrated free radical scavenging capabilities. This effect is often attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes radical species formed during oxidative stress .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. These studies suggest that modifications in the phenyl substituents can lead to varying degrees of cytotoxicity, indicating that structural optimization could enhance therapeutic efficacy .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of several derivatives of this compound against cholinesterases and β-secretase. The results indicated that certain substitutions on the phenyl ring significantly influenced enzyme inhibition potency. Compounds with halogen substitutions showed enhanced activity compared to those with electron-donating groups .

CompoundAChE IC50 (μM)BChE IC50 (μM)
3b10.47.7
3e5.49.9
3c18.115.6
3d24.330.1

Study 2: Cytotoxicity Assessment

Another research article investigated the cytotoxic effects of similar compounds on human cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against MCF-7 cells, suggesting potential applications in cancer therapy .

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